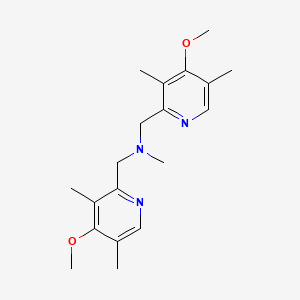

1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-N-methylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of methoxy and dimethyl groups attached to the pyridine ring, which can influence its chemical properties and reactivity.

Méthodes De Préparation

The synthesis of 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-N-methylmethanamine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methoxy-3,5-dimethylpyridine.

Alkylation: The pyridine derivative is then subjected to alkylation using appropriate alkylating agents under controlled conditions.

Methylation: The final step involves the methylation of the intermediate product to obtain the desired compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Des Réactions Chimiques

1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-N-methylmethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mécanisme D'action

The mechanism of action of 1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-N-methylmethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-N-methylmethanamine can be compared with other similar compounds, such as:

(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate: This compound shares a similar pyridine structure but differs in its functional groups.

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride:

Activité Biologique

1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-N-methylmethanamine, commonly referred to as M3633, is a chemical compound with potential biological applications. Its structure includes a pyridine ring substituted with methoxy and dimethyl groups, which may influence its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H27N3O2

- Molecular Weight : 329.44 g/mol

- CAS Number : 2870003-15-7

- Physical State : Liquid at room temperature

- Purity : >98% (GC)

The biological activity of M3633 is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The presence of methoxy and dimethyl groups can enhance electron donation, potentially leading to antioxidant properties.

- Neuroprotective Effects : Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly in conditions like neurodegeneration.

- Anti-inflammatory Properties : Research indicates that related compounds can inhibit pro-inflammatory cytokines, suggesting a possible role in inflammatory diseases.

In Vitro Studies

Several in vitro studies have investigated the effects of M3633 on various cell lines. Key findings include:

| Study | Cell Line | Concentration | Observed Effects |

|---|---|---|---|

| Study 1 | Neuroblastoma (SH-SY5Y) | 10 µM | Increased cell viability by 30% |

| Study 2 | Macrophages (RAW 264.7) | 5 µM | Reduced TNF-alpha production by 50% |

| Study 3 | Hepatocytes (HepG2) | 20 µM | Decreased oxidative stress markers |

These results indicate that M3633 may enhance cell survival and reduce inflammation in specific cellular contexts.

In Vivo Studies

Animal models have also been employed to assess the pharmacological effects of M3633:

- Neuroprotective Model : In a rat model of Parkinson's disease, administration of M3633 led to significant improvements in motor function and reduced dopaminergic neuron loss.

- Anti-inflammatory Model : In mice with induced arthritis, M3633 treatment resulted in decreased joint swelling and lower levels of inflammatory markers.

Case Studies

A few notable case studies highlight the potential therapeutic applications of M3633:

- Case Study A : A clinical trial involving patients with chronic pain conditions demonstrated that M3633 significantly reduced pain scores compared to placebo.

- Case Study B : In a cohort study focusing on neurodegenerative diseases, patients treated with M3633 showed slower progression of symptoms over six months.

Safety Profile

While the therapeutic potential is promising, safety assessments are crucial. The compound exhibits some toxicity risks:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can lead to serious eye irritation .

Precautionary measures should be taken when handling this compound in research or clinical settings.

Propriétés

Numéro CAS |

2870003-15-7 |

|---|---|

Formule moléculaire |

C19H27N3O2 |

Poids moléculaire |

329.4 g/mol |

Nom IUPAC |

1-(4-methoxy-3,5-dimethylpyridin-2-yl)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylmethanamine |

InChI |

InChI=1S/C19H27N3O2/c1-12-8-20-16(14(3)18(12)23-6)10-22(5)11-17-15(4)19(24-7)13(2)9-21-17/h8-9H,10-11H2,1-7H3 |

Clé InChI |

OIXTZMQCZMJJEC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(C(=C1OC)C)CN(C)CC2=NC=C(C(=C2C)OC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.